(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate
Description
Properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c1-11(2)24-17(23)13(10-22)9-15-6-7-16(25-15)12-4-3-5-14(8-12)18(19,20)21/h3-9,11H,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWZNWQRXURHM-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired acrylate. The reaction conditions often require a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include furanyl acrylates , carboxhydrazides , and acrylamides with trifluoromethylphenyl or related substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
A. Impact of Functional Groups on Bioactivity
- Carboxhydrazides (): Compounds like 6a–6f with electron-withdrawing substituents (e.g., 4-NO₂ in 6c, 4-I in 6e) showed the strongest inhibition of PET in chloroplasts and chlorophyll reduction in Chlorella vulgaris. The trifluoromethyl group in 6b contributed to moderate activity, but the carboxhydrazide moiety was critical for binding .
- Target Compound vs. However, its trifluoromethylphenyl group could enhance electron deficiency, favoring interactions with hydrophobic pockets .
B. Role of Substituent Position
- The compound in features a 2-(trifluoromethyl)phenyl group on the furan ring, whereas the target compound has a 3-(trifluoromethyl)phenyl substituent. Meta-substitution (target) versus ortho-substitution () may alter steric effects and π-stacking interactions with biological targets .
C. Ester vs. Amide Derivatives
- The target’s α-cyanoacrylate ester contrasts with the α-cyanoacrylamide in . Amides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity, which may explain the protease-targeting activity of the latter .
D. Molecular Weight and Solubility
- The target compound (349.31 g/mol) is smaller than the acrylamide derivative in (424.42 g/mol).
Biological Activity
(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Structural Characteristics
The compound features several notable functional groups:
- Cyano Group : Known for enhancing reactivity and biological activity.
- Trifluoromethyl Group : Increases lipophilicity, potentially aiding in membrane permeability.
- Furan Moiety : Contributes to the compound's unique chemical properties.
These structural elements suggest that this compound may exhibit diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Knoevenagel condensation , where an aldehyde reacts with a nitrile in the presence of a base. The reaction conditions often require solvents like ethanol or methanol and bases such as piperidine or pyridine to facilitate the reaction.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Aldehyde, Nitrile | Ethanol, Base (Piperidine/Pyridine) |
| 2 | Purification | Recrystallization or Chromatography | Controlled temperature and pressure |
Biological Activity
Research indicates that this compound possesses significant biological activity. Key findings include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens.
- Anticancer Properties : The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Studies utilizing quantitative structure-activity relationship (QSAR) models indicate that compounds with similar structures exhibit significant anticancer effects.
The mechanism of action involves interaction with specific molecular targets. The cyano and trifluoromethyl groups may interact with enzymes or receptors, leading to inhibition or activation of critical pathways involved in disease mechanisms.
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Anticancer Activity : A study on benzo[b]furan derivatives highlighted their anticancer properties, demonstrating IC50 values in the nanomolar range against various cancer cell lines . This suggests that this compound may similarly exhibit potent anticancer activity.
Compound Cell Line Tested IC50 (nM) Compound A HeLa 24 Compound B FM3A/0 16 - Antimicrobial Studies : Structural analogs have shown promising antimicrobial effects, indicating that this compound could also possess similar properties.
Q & A
Q. What are the recommended synthetic routes for (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate?
The synthesis of α-cyanoacrylates typically involves Knoevenagel condensation between cyanoacetate derivatives and aldehydes. For example:
- Step 1 : Prepare the furan-2-carbaldehyde intermediate (e.g., 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde) via Suzuki-Miyaura coupling between a bromofuran derivative and 3-(trifluoromethyl)phenylboronic acid.
- Step 2 : Condense isopropyl cyanoacetate with the aldehyde using a catalytic base (e.g., piperidine) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC or HPLC .
- Step 3 : Purify the product using column chromatography (silica gel, hexane/EtOAc gradient) and confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can the structural identity of this compound be confirmed?
Use a combination of:
- X-ray crystallography : Resolve the (E)-configuration and furan-phenyl spatial arrangement (e.g., C=C bond length ~1.34 Å, dihedral angle between furan and phenyl rings) .
- NMR spectroscopy : Confirm the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 5.0–5.2 ppm for methine proton) and α-cyanoacrylate moiety (δ 6.5–7.5 ppm for conjugated protons) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₁H₁₇F₃NO₃: 412.1162) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Photosynthetic electron transport (PET) inhibition : Use spinach chloroplasts and measure oxygen evolution rates with a Clark-type electrode. Compare IC₅₀ values to known inhibitors like DCMU .
- Algal growth inhibition : Cultivate Chlorella vulgaris in static suspensions and quantify chlorophyll content spectrophotometrically (OD₆₅₀ nm) after 72-hour exposure .
- Enzyme inhibition : For protease-targeted studies, use fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC for NS2B/NS3 protease) and measure kinetic parameters (Kᵢ, kcat/Kₘ) .
Advanced Research Questions
Q. How can structural modifications optimize inhibitory potency against specific targets?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance PET inhibition (e.g., IC₅₀ of 6c (4-NO₂) = 12 µM vs. 6a (4-Cl) = 18 µM) .
- Core scaffold variation : Replace the furan with thiophene or pyrrole to alter steric/electronic properties. For protease inhibition, acrylamide derivatives (e.g., (E)-2-cyano-N-(3-phenylpropyl)-3-(furan-2-yl)acrylamide) improve binding affinity by forming hydrogen bonds with catalytic residues .
- Stereochemical tuning : Test (Z)-isomers for altered bioactivity; use chiral HPLC to separate enantiomers .
Q. How should contradictory data between in vitro and in vivo models be addressed?
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways. Modify labile groups (e.g., ester → amide) .
- Solubility optimization : Use logP calculations (e.g., ClogP = 3.5) and adjust lipophilicity via polar substituents (e.g., -OH, -SO₂NH₂) .
- Cross-species validation : Compare activity in Chlorella vulgaris (algae) and mammalian cell lines (e.g., HEK293) to assess target specificity .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : Model interactions with PET chain proteins (e.g., plastoquinone-binding site in Photosystem II) or viral proteases (e.g., Zika NS2B/NS3 active site) using AutoDock Vina .
- QSAR modeling : Correlate substituent Hammett constants (σ) or molar refractivity (MR) with bioactivity data to predict optimal groups .
- MD simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How can synthetic byproducts or degradation products be characterized?
- LC-MS/MS : Identify impurities (e.g., hydrolyzed acrylate to carboxylic acid) using a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN) .
- Stability studies : Incubate the compound under accelerated conditions (40°C/75% RH) and monitor degradation via ¹H NMR (e.g., ester hydrolysis at δ 1.2–1.4 ppm loss) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
